molecular formula C7H12N2 B2925270 3-Methylpiperidine-3-carbonitrile CAS No. 1206228-89-8

3-Methylpiperidine-3-carbonitrile

Cat. No.: B2925270
CAS No.: 1206228-89-8
M. Wt: 124.187
InChI Key: COEWRZLZAGOSHG-UHFFFAOYSA-N
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Description

3-Methylpiperidine-3-carbonitrile is an organic compound with the molecular formula C7H12N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Methylpiperidine-3-carbonitrile typically involves the reaction of 3-methylpiperidine with cyanide. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve multi-stage hydrogenation processes using catalysts such as highly dispersed nickel. This method is efficient for the preparation of various piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Methylpiperidine-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce piperidinone intermediates with iron complexes as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidation states of the compound, while reduction reactions may produce amines.

Scientific Research Applications

3-Methylpiperidine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK. These interactions can lead to various biological effects, including inhibition of cell migration and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylpiperidine-3-carbonitrile include other piperidine derivatives such as:

  • Piperidine
  • 3-Methylpiperidine
  • Piperidine-3-carbonitrile

Uniqueness

This compound is unique due to its specific structure, which includes a nitrile group at the 3-position of the piperidine ring. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

IUPAC Name

3-methylpiperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(5-8)3-2-4-9-6-7/h9H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEWRZLZAGOSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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